1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and an ethanone group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one typically involves the acetylation of 1,5-dihydroxynaphthalene. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the reactants to facilitate the acetylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(1,5-dihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may target enzymes and receptors involved in oxidative stress and inflammation, thereby modulating cellular responses.
Comparison with Similar Compounds
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(6-Hydroxynaphthalen-2-yl)ethan-1-one: Contains a single hydroxyl group.
1-(4-Hydroxynaphthalen-1-yl)ethan-1-one: Another positional isomer with different hydroxyl group placement.
Uniqueness: 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with biological systems. This positional arrangement can result in distinct chemical and biological properties compared to its isomers.
Properties
CAS No. |
102360-09-8 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(1,5-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-5-6-9-10(12(8)15)3-2-4-11(9)14/h2-6,14-15H,1H3 |
InChI Key |
XMDVJNKXILLLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=CC=C2)O)O |
Origin of Product |
United States |
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